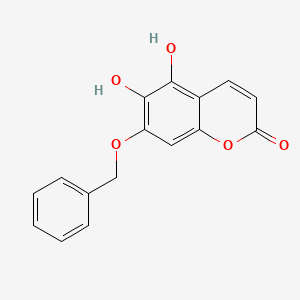

7-(Benzyloxy)-5,6-dihydroxy-2H-1-benzopyran-2-one

Description

Properties

CAS No. |

68468-14-4 |

|---|---|

Molecular Formula |

C16H12O5 |

Molecular Weight |

284.26 g/mol |

IUPAC Name |

5,6-dihydroxy-7-phenylmethoxychromen-2-one |

InChI |

InChI=1S/C16H12O5/c17-14-7-6-11-12(21-14)8-13(16(19)15(11)18)20-9-10-4-2-1-3-5-10/h1-8,18-19H,9H2 |

InChI Key |

JGOUVDVWCXVORI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=C3C=CC(=O)OC3=C2)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-5,6-dihydroxycoumarin typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 5,6-dihydroxycoumarin.

Benzyloxy Group Introduction: The benzyloxy group is introduced through a benzylation reaction. This involves the reaction of 5,6-dihydroxycoumarin with benzyl chloride in the presence of a base such as potassium carbonate.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of 7-(Benzyloxy)-5,6-dihydroxycoumarin follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 7-(Benzyloxy)-5,6-dihydroxycoumarin can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Hydroquinone derivatives.

Substitution Products: Compounds with various functional groups replacing the benzyloxy group.

Scientific Research Applications

Chemistry: 7-(Benzyloxy)-5,6-dihydroxycoumarin is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against enzymes such as monoamine oxidase and cholinesterase, making it a candidate for the treatment of neurodegenerative diseases .

Medicine: The compound’s pharmacological properties, including anti-inflammatory and antimicrobial activities, are being explored for the development of new therapeutic agents. Its potential as an anticancer agent is also under investigation.

Industry: In the industrial sector, 7-(Benzyloxy)-5,6-dihydroxycoumarin is used in the development of fluorescent dyes and sensors. Its ability to fluoresce under UV light makes it valuable in analytical and diagnostic applications .

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-5,6-dihydroxycoumarin involves its interaction with specific molecular targets. For example, as a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters like dopamine and serotonin. This inhibition can help alleviate symptoms of neurodegenerative diseases .

Comparison with Similar Compounds

7-Hydroxycoumarin: Lacks the benzyloxy group but shares similar pharmacological properties.

7-Methoxycoumarin: Contains a methoxy group instead of a benzyloxy group, resulting in different biological activities.

6,7-Dihydroxycoumarin: Similar structure but without the benzyloxy group, leading to variations in reactivity and applications.

Uniqueness: 7-(Benzyloxy)-5,6-dihydroxycoumarin stands out due to the presence of both benzyloxy and dihydroxy groups, which enhance its biological activity and versatility in various applications. Its unique structure allows for targeted interactions with specific enzymes and receptors, making it a valuable compound in scientific research and industrial applications .

Biological Activity

7-(Benzyloxy)-5,6-dihydroxy-2H-1-benzopyran-2-one, also known as 7-(benzyloxy)-5,6-dihydroxycoumarin, is a coumarin derivative with a unique structure that imparts significant biological activity. This compound has garnered attention for its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and potential applications.

| Property | Value |

|---|---|

| CAS No. | 68468-14-4 |

| Molecular Formula | C16H12O5 |

| Molecular Weight | 284.26 g/mol |

| IUPAC Name | 5,6-dihydroxy-7-phenylmethoxychromen-2-one |

| InChI Key | JGOUVDVWCXVORI-UHFFFAOYSA-N |

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial properties. A study highlighted its effectiveness against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium smegmatis, showing significant inhibition zones comparable to standard antibiotics . The compound's structure allows it to interact with bacterial enzymes, disrupting their function and leading to cell death.

Antioxidant Properties

The compound has shown substantial antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. Its ability to scavenge free radicals contributes to its protective effects against cellular damage and inflammation. This property is particularly relevant in the context of chronic diseases where oxidative stress plays a significant role.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This inhibition can be beneficial in treating inflammatory diseases and conditions characterized by excessive inflammation.

Antitumor Activity

Emerging evidence suggests that this compound may possess anticancer properties. Preliminary studies have indicated that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. Its unique structure allows it to target specific receptors associated with tumor growth .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Monoamine Oxidase Inhibition : The compound acts as a monoamine oxidase inhibitor, preventing the breakdown of neurotransmitters like dopamine and serotonin, which can alleviate symptoms related to neurodegenerative diseases.

- Enzyme Inhibition : It inhibits key enzymes involved in inflammatory processes and microbial metabolism, enhancing its therapeutic potential against infections and inflammation.

- Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), it protects cells from oxidative damage.

Study on Antimicrobial Activity

A study conducted by researchers synthesized a series of derivatives related to benzylated compounds and assessed their antimicrobial efficacy. Among these derivatives, this compound exhibited superior antimicrobial activity against M. smegmatis, demonstrating its potential as a lead compound for developing new antimycobacterial agents .

Study on Anti-inflammatory Effects

In another investigation focused on the anti-inflammatory properties of coumarin derivatives, this compound was shown to significantly reduce the levels of inflammatory markers in vitro. This study supports the compound's potential application in treating inflammatory diseases .

Q & A

Basic: What are the key considerations for synthesizing 7-(Benzyloxy)-5,6-dihydroxy-2H-1-benzopyran-2-one with high purity?

Answer:

- Protection/Deprotection Strategies : The 5,6-dihydroxy groups are prone to oxidation; benzyl ether protection (using benzyl bromide and a base like NaH in THF) is recommended to prevent side reactions during synthesis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) ensures high purity. Monitor via TLC (Rf ~0.3 in 30% ethyl acetate/hexane) .

- Yield Optimization : Control reaction temperature (0–5°C during benzylation) to minimize byproducts like over-alkylated derivatives .

Advanced: How can researchers resolve discrepancies in reported solubility data for this compound?

Answer:

- Solvent Variability : Test solubility in DMSO, methanol, and aqueous buffers (pH 2–9). The compound’s dihydroxy groups confer pH-dependent solubility, with higher solubility in alkaline conditions due to deprotonation .

- Analytical Validation : Use HPLC (C18 column, 0.1% formic acid/acetonitrile mobile phase) to confirm purity and rule out impurities affecting solubility measurements .

- Crystallographic Insights : Compare with structurally similar coumarins (e.g., 8-benzoyl-7-hydroxy analogs) to identify substituent effects on lattice stability .

Basic: What spectroscopic methods are effective for characterizing this compound?

Answer:

- NMR : 1H NMR (DMSO-d6) shows characteristic peaks: δ 6.8–7.4 ppm (aromatic protons), δ 5.1 ppm (benzyloxy -OCH2Ph), and δ 9.5–10.5 ppm (exchangeable dihydroxy protons) .

- Mass Spectrometry : ESI-MS in positive mode ([M+H]+ at m/z 327.1) confirms molecular weight .

- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., benzyloxy orientation) using single-crystal analysis .

Advanced: How do structural modifications at the 5,6-dihydroxy and 7-benzyloxy positions influence bioactivity?

Answer:

- Structure-Activity Relationships (SAR) :

- 5,6-Dihydroxy Groups : Critical for metal chelation (e.g., Fe3+), enhancing antioxidant activity. Methylation at these positions reduces activity .

- 7-Benzyloxy Group : Increases lipophilicity, improving membrane permeability in cellular assays. Replacement with methoxy or allyloxy groups alters metabolic stability .

- Experimental Design : Synthesize analogs (e.g., 7-methoxy or 7-allyloxy derivatives) and compare IC50 values in antioxidant (DPPH assay) and cytotoxicity (MTT assay) studies .

Advanced: What strategies optimize the stability of this compound under varying pH conditions?

Answer:

- pH Buffering : Store in citrate-phosphate buffer (pH 6.0–7.4) to prevent hydrolysis of the benzyloxy group. Avoid strongly acidic conditions (pH < 3), which degrade the dihydroxy moiety .

- Lyophilization : For long-term storage, lyophilize the compound in amorphous form (with trehalose as a stabilizer) to reduce oxidative degradation .

- Degradation Analysis : Use accelerated stability testing (40°C/75% RH for 6 months) and monitor via HPLC to identify degradation pathways (e.g., benzyl ether cleavage) .

Advanced: How can conflicting data on the compound’s fluorescence properties be addressed?

Answer:

- Environmental Factors : Fluorescence intensity varies with solvent polarity (e.g., higher in aprotic solvents like DMF) and pH (quenching in acidic media due to protonation) .

- Instrument Calibration : Standardize measurements using quinine sulfate as a reference. Correct for inner-filter effects in concentrated solutions .

- Comparative Studies : Benchmark against structurally defined coumarins (e.g., scopoletin) to validate emission maxima (~450 nm in ethanol) .

Basic: What are the safety protocols for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation .

- Ventilation : Perform reactions in fume hoods to minimize inhalation of fine particles .

- Waste Disposal : Neutralize acidic/basic residues before disposal. Incinerate organic waste in compliance with EPA guidelines .

Advanced: What computational methods predict the compound’s interactions with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., COX-2 or tyrosinase) to model binding modes. The dihydroxy groups show strong hydrogen bonding with active-site residues .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Focus on the benzyloxy group’s role in hydrophobic interactions .

- QSAR Modeling : Train models on coumarin derivatives to predict logP (experimental ~2.1) and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.